2,5-Dichloro-4-isopropoxybenzoic acid
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Overview
Description
2,5-Dichloro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-isopropoxybenzoic acid typically involves the chlorination of 4-isopropoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products, resulting in a high-quality final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroquinones
Scientific Research Applications
2,5-Dichloro-4-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the isopropoxy group can influence the compound’s binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3,5-difluorobenzoic acid: Another chlorinated benzoic acid derivative with different substitution patterns.
2,5-Dichlorobenzoic acid: Lacks the isopropoxy group, leading to different chemical and biological properties.
4-Isopropoxybenzoic acid: Lacks the chlorine atoms, resulting in different reactivity and applications
Uniqueness
Its specific substitution pattern allows for targeted chemical modifications and exploration of its biological activities .
Biological Activity
2,5-Dichloro-4-isopropoxybenzoic acid (DCPIBA) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the biological activity of DCPIBA, summarizing key findings from various studies, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
DCPIBA is a chlorobenzoic acid derivative characterized by the presence of two chlorine atoms at positions 2 and 5 on the benzene ring and an isopropoxy group at position 4. Its chemical structure can be represented as follows:
c-Myc Inhibition
One prominent mechanism through which DCPIBA exhibits biological activity is its ability to disrupt the c-Myc-Max protein–protein interaction. c-Myc is a well-known oncogene involved in various cancers. In vitro studies have demonstrated that DCPIBA can effectively inhibit the binding of c-Myc to its target DNA sequences, thereby interfering with its transcriptional activity. This was evidenced by electrophoretic mobility shift assays (EMSA), where DCPIBA showed significant disruption of c-Myc-Max/DNA complexes at concentrations as low as 100 µM .
Table 1: Inhibition Potency of DCPIBA Derivatives
Compound | IC50 (µM) |
---|---|
DCPIBA | 20.2 ± 1.3 |
4aa | 11.6 ± 2.3 |
4da | 43.0 ± 1.7 |
Antitumor Activity
Research indicates that DCPIBA and its derivatives possess notable antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines by activating various apoptotic pathways. For instance, in assays involving Hep-G2 liver cancer cells, treatment with DCPIBA resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
Modulation of Protein Degradation Pathways
In addition to its antitumor effects, DCPIBA has been found to enhance the activity of key protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This modulation is crucial for maintaining cellular homeostasis and could provide therapeutic benefits in age-related diseases where these pathways are compromised .
Study on Cancer Cell Lines
A study conducted on various cancer cell lines including A2058 melanoma cells and CCD25sk normal skin fibroblasts demonstrated that DCPIBA did not exhibit significant cytotoxicity at lower concentrations but effectively inhibited cell growth at higher doses. The study highlighted that while normal cells remained largely unaffected, cancerous cells showed marked sensitivity to DCPIBA treatment .
Structural Activity Relationship (SAR) Analysis
Further investigations into the SAR of DCPIBA revealed that modifications to the isopropoxy group significantly influenced its biological activity. Compounds with longer or bulkier substituents exhibited reduced selectivity and potency against RAR receptors, suggesting that fine-tuning the chemical structure could enhance therapeutic efficacy .
Properties
Molecular Formula |
C10H10Cl2O3 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2,5-dichloro-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H10Cl2O3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
SSWCGYQDGOMYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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